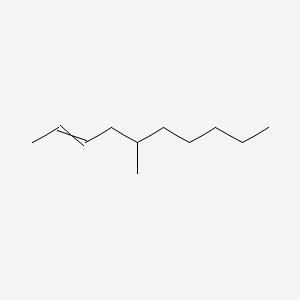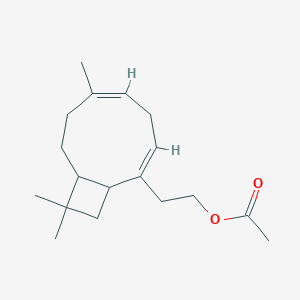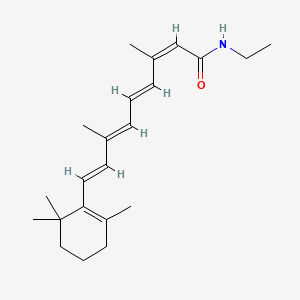
Retinamide, N-ethyl-, 13-cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinamide, N-ethyl-, 13-cis- is a synthetic derivative of vitamin A, specifically a retinoid. Retinoids are compounds that are structurally related to vitamin A and play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N-ethyl-, 13-cis- has been studied for its potential therapeutic applications, particularly in dermatology and oncology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Retinamide, N-ethyl-, 13-cis- involves the treatment of an etheral solution of all-trans-retinoyl chloride with ethylamine at 0°C, followed by room temperature for 4 hours and reflux temperature for 2 hours. The acid chloride is prepared by treating all-trans-retinoic acid with thionyl chloride .
Industrial Production Methods: Industrial production methods for Retinamide, N-ethyl-, 13-cis- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Retinamide, N-ethyl-, 13-cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield retinoic acids, while reduction can produce various retinol derivatives .
Applications De Recherche Scientifique
Retinamide, N-ethyl-, 13-cis- has several scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and reactivity.
Biology: The compound is studied for its effects on cell differentiation and apoptosis.
Medicine: Retinamide, N-ethyl-, 13-cis- is investigated for its potential in treating dermatological conditions like acne and psoriasis, as well as its anticancer properties
Industry: It is used in the formulation of skincare products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Retinamide, N-ethyl-, 13-cis- involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The compound’s effects are mediated through the activation of specific molecular pathways, including the retinoic acid signaling pathway .
Comparaison Avec Des Composés Similaires
- All-trans-retinoic acid
- 9-cis-retinoic acid
- N-2-hydroxyethyl retinamide
- N-4-hydroxyphenyl retinamide
Comparison: Retinamide, N-ethyl-, 13-cis- is unique due to its specific isomeric form and the presence of an ethyl group. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other retinoids, Retinamide, N-ethyl-, 13-cis- exhibits reduced toxicity while retaining significant biological activity .
Propriétés
Numéro CAS |
75686-04-3 |
|---|---|
Formule moléculaire |
C22H33NO |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
(2Z,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16- |
Clé InChI |
WKYDOCGICAMTKE-HAPIZUAHSA-N |
SMILES isomérique |
CCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
SMILES canonique |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


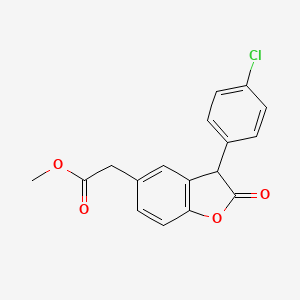
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
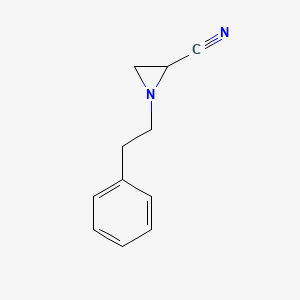
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
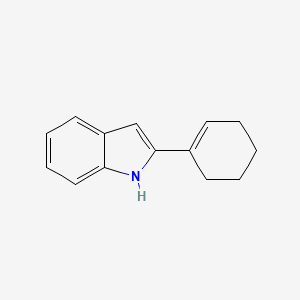
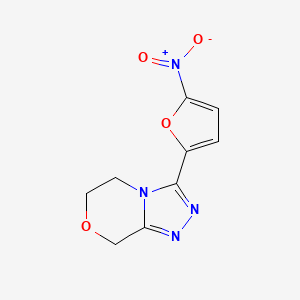
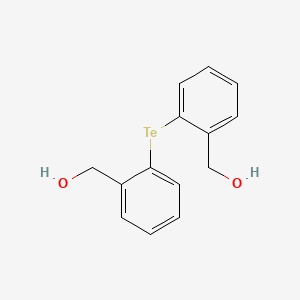
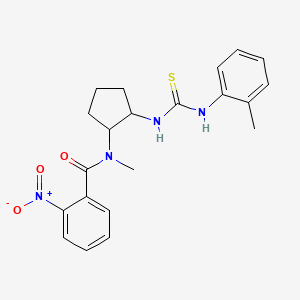
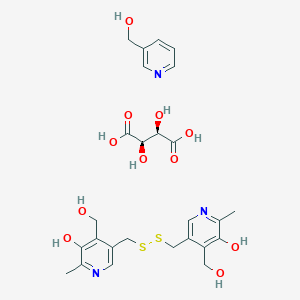
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)

![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
